5-[(2-Nitrophenoxy)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-[(2-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAVDXJFCAOEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Solvent : DMF or acetonitrile enhances solubility of ionic intermediates.
-
Base : K2CO3 outperforms weaker bases like triethylamine in minimizing side reactions.
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Temperature : Prolonged heating (>12 hours) ensures complete substitution.
Mitsunobu Reaction for Ether Formation
An alternative route employs the Mitsunobu reaction to forge the ether linkage between 2-nitrophenol and a hydroxymethylfuran precursor. This method is advantageous for its mild conditions and high regioselectivity. The reaction utilizes 5-(hydroxymethyl)-2-furoic acid , 2-nitrophenol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0–25°C.
In a representative procedure, 5-(hydroxymethyl)-2-furoic acid (1.0 equiv) and 2-nitrophenol (1.1 equiv) are dissolved in THF under nitrogen. DIAD (1.2 equiv) and PPh3 (1.2 equiv) are added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The product is isolated via aqueous workup, yielding 70–80% of the desired compound. This method avoids harsh heating and minimizes decarboxylation risks associated with the carboxylic acid group.
Ester Protection-Deprotection Strategy
To prevent unwanted interactions between the carboxylic acid and reactive intermediates, a protection-deprotection approach is often employed. The carboxylic acid is first converted to its methyl ester using thionyl chloride (SOCl2) and methanol, followed by etherification, and subsequent saponification.
Step 1: Esterification
5-(Chloromethyl)-2-furoic acid is treated with excess methanol and SOCl2 at 0°C, yielding the methyl ester derivative in 90–95% yield.
Step 2: Ether Formation
The methyl ester undergoes SNAr with 2-nitrophenol under conditions similar to Section 1, achieving 70–80% conversion.
Step 3: Deprotection
The ester is hydrolyzed using aqueous NaOH (2M) in ethanol at 60°C for 4 hours, regenerating the carboxylic acid with >95% purity.
Optimization and Scale-Up Considerations
Solvent Selection
Comparative studies reveal that DMF outperforms acetonitrile in reactions involving 5-(chloromethyl)-2-furoic acid, providing higher yields (75% vs. 62%) due to improved solubility of the nitroaromatic nucleophile.
Catalytic Additives
The addition of potassium iodide (KI, 0.1 equiv) as a phase-transfer catalyst accelerates SNAr reactions by enhancing the nucleophilicity of 2-nitrophenol, reducing reaction times to 8–10 hours.
Purification Techniques
Recrystallization from ethanol/DMF (3:1) yields crystals with a melting point of 200–201°C, while silica gel chromatography (ethyl acetate/hexane, 1:1) resolves minor impurities from Mitsunobu-derived products.
Analytical Characterization
Spectroscopic Data
Physical Properties
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-[(2-Nitrophenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Reduction: 5-[(2-Aminophenoxy)methyl]-2-furoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
5-[(2-Nitrophenoxy)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and phenoxy group contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues with Nitrophenyl Substitutions
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Structural Difference: Nitro group at the phenyl ring’s 4-position versus 2-position in the target compound. Key Findings: Exhibits intermolecular hydrogen bonding (e.g., O1W-H1W···O20, D∙∙∙A = 2.753 Å), which stabilizes crystal packing . Applications: Used in crystallography studies but lacks explicit pharmacological data in the evidence .
MetAP Inhibitors with Aryl Substituents
5-(2-Trifluoromethylphenyl)-2-Furoic Acid :
- Structural Difference : Trifluoromethyl group at the phenyl 2-position versus nitro in the target compound.
- Activity : Potent inhibitor of E. coli MetAP1 (IC₅₀ = 0.15 μM with Mn(II) cofactors) .
- Trend : 2-substituted phenyl derivatives generally show higher activity than 3- or 4-substituted analogs .
5-(2,5-Dichlorophenyl)-2-Furoic Acid :
Pharmacokinetic and Toxicity Profiles
- 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide: Activity: Combines a chloro-methylphenoxy group with a diethylamino substituent, suggesting dual targeting (e.g., enzyme inhibition and receptor modulation) .
Biological Activity
5-[(2-Nitrophenoxy)methyl]-2-furoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a furan ring attached to a nitrophenoxy group, which contributes to its unique reactivity and biological properties. The presence of the nitro group is particularly significant as it can be reduced to an amino group, potentially enhancing the compound's biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₅ |
| CAS Number | 364621-47-1 |
| Functional Groups | Nitro group, furan ring, carboxylic acid |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb) and Salmonella species.
- Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit Mtb with minimum inhibitory concentrations (MICs) ranging from 0.78 to 25 μg/mL, demonstrating significant activity compared to standard drugs like rifampicin (MIC of 3.12 μg/mL) .
- Mechanism of Action : The mechanism involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to bacterial cell death . Molecular docking studies suggest that these compounds bind effectively to target proteins in Mtb, such as isocitrate lyase .
Case Studies
- Study on Mycobacterial Activity : A study synthesized various derivatives of 5-nitro-2-furoic acid and evaluated their activity against Mtb. Among them, certain compounds exhibited MICs as low as 0.78 μg/mL, indicating strong potential for development into therapeutic agents against tuberculosis .
- Synergistic Effects : Further investigations into drug combinations revealed that some derivatives displayed synergistic effects when combined with standard treatments like isoniazid and rifampicin, improving overall efficacy against resistant strains of Mtb .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds featuring variations in their substituents:
| Compound Name | Activity | Unique Features |
|---|---|---|
| 5-[(2-Methoxyphenoxy)methyl]-2-furoic acid | Moderate antimicrobial activity | Lacks nitro group |
| 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide | Potential anti-tumor effects | Contains hydrazide functionality |
| 5-Nitro-2-furoic acid hydrazones | Strong activity against Mtb | Enhanced binding affinity due to hydrazone |
Q & A
Q. What are the recommended synthetic routes for 5-[(2-Nitrophenoxy)methyl]-2-furoic acid, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between 2-nitrophenol and a furan-carboxylic acid derivative (e.g., 5-(chloromethyl)-2-furoic acid) under basic conditions. Potassium carbonate or sodium hydroxide is used to deprotonate the phenol, facilitating the substitution reaction . Solvents like dimethylformamide (DMF) or acetone are employed to enhance solubility. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the furan ring (e.g., coupling constants ~3.6 Hz for adjacent furyl protons) and nitrophenoxy substituents. The absence of the carboxylic acid proton in D2O-swollen samples confirms the acidic group .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (ESI or EI) : Validates molecular weight (e.g., [M+H]+ at m/z 294.3) and fragmentation patterns .
Q. What biological activities have been reported for structurally related furan-carboxylic acid derivatives?
Analogous compounds (e.g., 5-phenyl-2-furoic acid hydrazides) exhibit anti-inflammatory and antimicrobial properties, attributed to the nitro group’s electron-withdrawing effects and the furan ring’s π-conjugation . Specific assays include:
- In vitro bacterial inhibition (MIC values against E. coli and S. aureus).
- Anti-inflammatory activity via COX-2 inhibition assays .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position or substituent changes) influence the compound’s reactivity and bioactivity?
- Nitro Group Position : The ortho-nitro configuration (as in this compound) enhances steric hindrance, potentially reducing hydrolysis rates compared to para-substituted analogs .
- Substituent Effects : Replacing nitro with chloro groups (e.g., 5-[(2,4-dichlorophenoxy)methyl]-2-furoic acid) alters lipophilicity, impacting membrane permeability in biological assays . Quantitative structure-activity relationship (QSAR) models can predict these effects .
Q. What methodological strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., consistent bacterial strains or cell lines).
- Purity Issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity .
- Solvent Effects : Compare activity in polar (DMSO) vs. non-polar (ethanol) solvents to assess solubility-driven artifacts .
Q. How can isotopic labeling (e.g., 13C) elucidate degradation pathways or metabolic fate?
- 13C-Labeled Synthesis : Introduce 13C at the furan ring’s methylene group (e.g., via labeled formaldehyde in the synthesis).
- Degradation Tracking : Use LC-MS to monitor labeled fragments (e.g., 13CO2 from decarboxylation) under hydrolytic or enzymatic conditions .
Methodological Notes
- Synthetic Optimization : For scale-up, replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) to improve cost efficiency .
- Data Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem ) to facilitate cross-study validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
